molecular formula C6H13NO3 B15146779 Ethyl 2-amino-3-hydroxy-2-methylpropanoate

Ethyl 2-amino-3-hydroxy-2-methylpropanoate

Cat. No.: B15146779
M. Wt: 147.17 g/mol
InChI Key: CNEDDRUCVRVZRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-hydroxy-2-methylpropanoate typically involves the esterification of 2-amino-3-hydroxy-2-methylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active products. The presence of functional groups such as the amino and hydroxyl groups allows it to engage in hydrogen bonding and electrostatic interactions with target molecules .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl 2-amino-3-hydroxy-2-methylpropanoate

InChI

InChI=1S/C6H13NO3/c1-3-10-5(9)6(2,7)4-8/h8H,3-4,7H2,1-2H3

InChI Key

CNEDDRUCVRVZRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CO)N

Origin of Product

United States

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